molecular formula C15H13Cl2N3O2 B3028179 Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate CAS No. 1665288-67-4

Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate

Cat. No. B3028179
CAS RN: 1665288-67-4
M. Wt: 338.2
InChI Key: RJBGTWTYOSAAOL-UHFFFAOYSA-N
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Description

The compound of interest, Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate, is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The papers provided discuss various related heterocyclic compounds and their synthesis, molecular structure, and chemical properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions that often yield products with significant biological activity. For instance, the study in paper describes a one-pot synthesis of a pyrazolo[1,5-c]pyrimidin-7(6H)-one derivative, which is structurally related to the compound of interest. Similarly, paper outlines the synthesis of antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones from an enamine precursor, demonstrating the versatility of pyrimidine derivatives in medicinal chemistry. Paper presents a method for synthesizing 2-pyridyl-substituted derivatives of pyrido[3,4-d]pyrimidine, which could be analogous to the synthesis of Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial for their biological activity. Paper provides a comprehensive structural analysis using X-ray diffraction and density functional theory (DFT) calculations. These techniques could be applied to determine the molecular geometry, vibrational wavenumbers, and chemical shifts of the compound of interest. Understanding the molecular electrostatic potential and frontier molecular orbitals, as done in paper , would also be essential for predicting the reactivity and interaction of Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate with biological targets.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives is influenced by their molecular structure. Paper discusses the reaction of benzylhydroxylamine with 6-cyanopurines to form pyrimido[5,4-d]pyrimidine derivatives, which undergo further rearrangement under specific conditions. This indicates that the compound of interest may also participate in similar reactions, leading to the formation of new derivatives with potential biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are determined by their molecular structure and substituents. While the papers provided do not directly discuss the properties of Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate, they offer insights into related compounds. For example, paper explores the alkylation reactions of benzothieno[2,3-d]pyrimidines, which could shed light on the chemical behavior of the chloro and benzyl groups in the compound of interest. The solubility, stability, and reactivity of these compounds are key factors that influence their potential use in pharmaceuticals.

Scientific Research Applications

Antitumor Activity

Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate and its derivatives have shown promising results in antitumor research. One study highlights the synthesis of related compounds, which are potent lipid-soluble inhibitors of mammalian dihydrofolate reductase and display significant activity against certain types of cancer, such as the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).

Synthesis of Novel Compounds

These chemical compounds serve as key intermediates for synthesizing a range of novel pyridothienopyrimidines and pyridothienopyrimidobenzimidazoles, which are useful for creating various fused polyheterocyclic systems with potential biological applications (Bakhite et al., 2005).

Anti-Inflammatory Properties

Research has also explored the anti-inflammatory activities of related thiazolo[3,2-a]pyrimidine derivatives. Certain compounds in this class have demonstrated moderate anti-inflammatory activity, which could lead to the development of new therapeutic agents (Tozkoparan et al., 1999).

Optimization of Biological Properties

Modifications to the pyridine moiety of related molecules have been investigated to enhance their analgesic properties. Such research is crucial for the development of more effective pain relief medications (Ukrainets et al., 2015).

Antihypertensive Activity

Furthermore, derivatives of Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate have been synthesized and tested for their antihypertensive activity. This indicates potential applications in treating high blood pressure (Rana et al., 2004).

properties

IUPAC Name

benzyl 2,4-dichloro-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O2/c16-12-11-7-4-8-20(13(11)19-14(17)18-12)15(21)22-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBGTWTYOSAAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N=C(N=C2Cl)Cl)N(C1)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701119867
Record name Pyrido[2,3-d]pyrimidine-8(5H)-carboxylic acid, 2,4-dichloro-6,7-dihydro-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701119867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate

CAS RN

1665288-67-4
Record name Pyrido[2,3-d]pyrimidine-8(5H)-carboxylic acid, 2,4-dichloro-6,7-dihydro-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1665288-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[2,3-d]pyrimidine-8(5H)-carboxylic acid, 2,4-dichloro-6,7-dihydro-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701119867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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